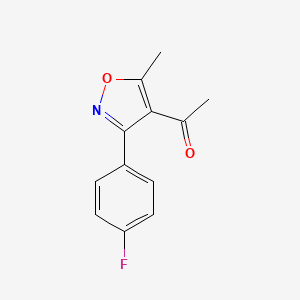

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone

描述

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides fundamental insights into the three-dimensional molecular architecture of fluorinated isoxazole derivatives. Related crystallographic studies on 3,5-bis(4-fluorophenyl)isoxazole have demonstrated that fluorophenyl-substituted isoxazole compounds exhibit specific geometric parameters and conformational preferences. The crystal structure determination reveals that the complete molecule is generated by a crystallographic twofold rotation axis, with the oxygen and nitrogen atoms of the central isoxazole ring showing statistical disorder with equal site occupancies.

Detailed crystallographic analysis indicates that terminal benzene rings form a dihedral angle of 24.23 degrees with the isoxazole ring, while the dihedral angle between the benzene rings measures 47.39 degrees. These geometric parameters provide critical information about the preferred conformational arrangements and intermolecular interactions within the crystal lattice. The bond lengths and angles observed in the crystal structure fall within normal ranges, confirming the structural integrity and stability of the fluorinated isoxazole framework.

The crystal packing analysis reveals that no significant intermolecular interactions are observed in related fluorophenyl-isoxazole structures, suggesting that these compounds adopt relatively isolated molecular conformations within the solid state. This characteristic indicates that the primary stabilization forces are intramolecular rather than intermolecular, which has important implications for the compound's physical properties and potential applications.

Comparative crystallographic studies of related compounds demonstrate that the introduction of fluorine substituents significantly affects the overall molecular geometry and crystal packing arrangements. The fluorine atom's high electronegativity and small van der Waals radius contribute to unique structural features that distinguish these compounds from their non-fluorinated analogs.

属性

IUPAC Name |

1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNLZIPZXIVDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696744 | |

| Record name | 1-[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169814-55-5 | |

| Record name | 1-[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of β-Diketone Precursors

The most widely reported method involves cyclocondensation of β-diketones with hydroxylamine derivatives. A representative protocol from patent literature proceeds as follows:

-

Synthesis of 1-(4-fluorophenyl)-3-methylbutane-1,3-dione :

-

Cyclization with hydroxylamine hydrochloride :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl groups, followed by dehydration to form the isoxazole ring. The 4-fluorophenyl group directs regioselectivity due to its electron-withdrawing nature, favoring formation of the 3,5-disubstituted isomer.

Regioselective Claisen-Schmidt Condensation

A regiocontrolled approach adapted from Dale et al. employs a Claisen-Schmidt condensation followed by cyclization:

-

Aldol condensation :

-

In situ cyclization :

Post-Functionalization of Preformed Isoxazoles

For scale-up production, modular approaches modifying preformed isoxazole cores are employed:

-

Friedel-Crafts Acylation :

-

Oxidative Functionalization :

Optimization Strategies and Yield Comparisons

| Method | Key Reagents | Temperature | Time (hr) | Yield (%) | Source |

|---|---|---|---|---|---|

| Cyclocondensation | NH₂OH·HCl, NaOH | 80°C | 8–12 | 78–82 | |

| Claisen-Schmidt | Organocatalyst, HCl | 20°C | 24 | 91 | |

| Friedel-Crafts Acylation | FeCl₃, acetyl chloride | 100°C | 3 | 68 |

Critical Observations :

-

The Claisen-Schmidt method offers superior yields but requires expensive organocatalysts.

-

Cyclocondensation provides cost-effectiveness at the expense of longer reaction times.

-

Friedel-Crafts acylation is limited by regiochemical challenges in polycyclic systems.

Analytical Characterization and Quality Control

The compound is typically characterized by:

化学反应分析

Types of Reactions

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted isoxazole derivatives.

科学研究应用

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazole Derivatives

Pyrazole analogs, such as 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (compound 3, ), share a ketone substituent and fluorophenyl group but differ in the heterocyclic core (pyrazole vs. isoxazole). Key distinctions include:

- Dihedral Angles : Pyrazole derivatives exhibit smaller dihedral angles (4.64–5.3°) between the pyrazole and fluorophenyl rings compared to isoxazole analogs (~10° in compound 4, ), influencing π-π stacking and molecular rigidity .

- Synthetic Yields: Compound 3 was synthesized in 72% yield (ethanol recrystallization), comparable to isoxazole derivatives synthesized under similar conditions .

Halogen-Substituted Analogs

- Bromine-Substituted Isoxazole: 2-Bromo-1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone () replaces the acetyl group with bromine. This substitution increases molecular weight (298.11 vs.

- Chlorophenyl Analog: 1-[3-(4-Chlorophenyl)-5-methylisoxazol-4-yl]ethanone () substitutes fluorine with chlorine, enhancing lipophilicity (Cl vs.

Triazole and Thiol Derivatives

Compounds like 1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone () introduce triazole-thiol moieties. These derivatives exhibit antimicrobial activity (MIC values <10 µg/mL for certain pathogens), suggesting that sulfur-containing groups enhance biological activity compared to the acetylated isoxazole core .

Hydroxy/Methoxy-Substituted Isoxazoles

Derivatives such as 1-[3-(hydroxymethyl)-5-methylisoxazol-4-yl]ethanone () feature polar hydroxymethyl groups. These modifications improve water solubility (e.g., logP ~1.2 vs. ~2.5 for the target compound) but may reduce membrane permeability .

Key Research Findings

- Structural Insights : X-ray crystallography () confirms that fluorophenyl-substituted heterocycles adopt planar or near-planar geometries, with dihedral angles critical for intermolecular interactions .

- Synthetic Efficiency: Pyrazole and isoxazole derivatives are synthesized in moderate to high yields (72–81%) using chalcone precursors and acid catalysts, though recrystallization solvents (toluene, ethanol) affect purity .

- Biological Relevance : Thiol-functionalized triazoles () show superior antimicrobial activity compared to acetylated isoxazoles, highlighting the impact of sulfur incorporation .

生物活性

1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone, also known as a fluorinated isoxazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of the fluorophenyl group suggests promising interactions with biological targets, leading to various pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C12H10FNO2

- Molecular Weight : Approximately 221.22 g/mol

- CAS Number : 889938-97-0

Preparation Methods

The synthesis of this compound typically involves:

- 1,3-Dipolar Cycloaddition : Reaction of nitrile oxides with unsaturated compounds to form the isoxazole ring.

- Condensation Reactions : Utilizing hydroxylamine with β-diketones or their equivalents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. The specific biological activity of this compound has been explored in several studies:

- Antibacterial Activity : A study on related isoxazole derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of isoxazole derivatives, including this compound:

- Mechanism of Action : The compound may inhibit specific signaling pathways associated with cancer cell proliferation and survival. For instance, it has been suggested that such compounds can induce apoptosis in cancer cells by promoting oxidative stress and inhibiting critical pathways like Notch-AKT signaling .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Study on Anticancer Effects :

- Antimicrobial Testing :

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to its anticancer and antimicrobial effects.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains a fluorophenyl group | Anticancer, Antimicrobial |

| 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-YL]ethanone | Chlorine substituent instead of fluorine | Moderate antimicrobial activity |

| 2-Bromo-1-[3-(4-fluorophenyl)-5-methylisoxazol-4-YL]ethanone | Bromine substituent | Potentially different biological interactions |

常见问题

Basic: What are the key synthetic routes for preparing 1-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)ethanone, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves cyclocondensation of β-diketones or β-keto esters with hydroxylamine derivatives. For example:

- Step 1: React 4-fluorophenylacetyl chloride with methyl acetoacetate to form a β-keto ester intermediate.

- Step 2: Treat with hydroxylamine hydrochloride under acidic conditions (e.g., HCl/EtOH) to form the isoxazole ring.

Optimization: Control temperature (60–80°C), use anhydrous solvents, and monitor reaction progress via TLC or HPLC. Catalysts like acetic acid or microwave-assisted synthesis can improve yields (70–85%) .

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:

- NMR Spectroscopy: Confirm structural integrity using H and C NMR. The 4-fluorophenyl group shows distinct aromatic protons at δ 7.2–7.8 ppm, while the methylisoxazole proton resonates at δ 2.4–2.6 ppm .

- HPLC: Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] at m/z 248.08) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Answer:

- Single-crystal X-ray diffraction (SC-XRD): Determine bond lengths, angles, and dihedral angles. For example, the dihedral angle between the isoxazole and 4-fluorophenyl rings typically ranges 10–25°, influencing electronic conjugation .

- Software: Use SHELX (SHELXL/SHELXS) for structure refinement. Validate with R-factors (<5%) and check for twinning or disorder using PLATON .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O/F contacts) to explain packing motifs .

Advanced: What structure-activity relationship (SAR) studies are relevant for its bioactivity in drug discovery?

Answer:

- Modifications: Introduce substituents at the 5-methylisoxazole or 4-fluorophenyl positions to enhance binding to targets like 5-lipoxygenase (5-LOX) or kinase enzymes .

- Key Findings:

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Experimental Design: Standardize assays (e.g., IC measurements using MTT for cytotoxicity).

- Control Variables: Account for solvent effects (DMSO concentration ≤0.1%) and cell-line specificity (e.g., HeLa vs. MCF-7).

- Statistical Validation: Use ANOVA or Student’s t-test to compare replicates. Cross-validate with molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking: Simulate binding to COX-2 or EGFR using PDB structures (e.g., 1PXX for COX-2). Key interactions include:

- Hydrogen bonding between the isoxazole oxygen and Arg120.

- π-π stacking between the 4-fluorophenyl ring and Tyr355.

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC.

- Degradation Products: Hydrolysis of the isoxazole ring under acidic conditions generates β-keto amide byproducts .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。